3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid
Description
3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is a complex organic compound featuring a furan ring substituted with a hydroxyimino group and a benzoic acid moiety
Properties
IUPAC Name |
3-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)9-3-1-2-8(6-9)11-5-4-10(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYPBLDDSFVDH-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-formylfuran-2-carbaldehyde with hydroxylamine to form the hydroxyimino intermediate, followed by a coupling reaction with benzoic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .
Scientific Research Applications
3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and benzoic acid moiety can also interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.
5-[(E)-(hydroxyimino)methyl]furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxyimino group, furan ring, and benzoic acid moiety, which confer specific chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
